molecular formula C37H27O4P B3067618 12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1297613-73-0

12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No. B3067618
CAS RN: 1297613-73-0
M. Wt: 566.6 g/mol
InChI Key: UFZPMUOQEHOLDQ-UHFFFAOYSA-N
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Description

12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a useful research compound. Its molecular formula is C37H27O4P and its molecular weight is 566.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Phosphorus heterocycles, like the ones related to the mentioned compound, are synthesized through condensation reactions involving different alcohols/thiols and characterized by various spectral studies. These compounds exhibit distinct spectral properties due to their structural complexity and the presence of multiple functional groups (Kanduluru Ananda Kumar et al., 2002; L. N. Prasada Rao et al., 2001).

Antimicrobial Activity

Some phosphorus heterocycles demonstrate antimicrobial properties, making them candidates for use in developing new antimicrobial agents. The structural versatility of these compounds allows for the exploration of their biological activities, which can be tailored by modifying the substituents on the phosphocin ring (K. Ananda Kumar et al., 2003; U. Anasuyamma et al., 2007).

Structural Analysis

The conformational analysis and structural elucidation of phosphorus heterocycles, including those similar to the compound of interest, are critical for understanding their chemical behavior and potential applications. X-ray diffraction analysis and NMR studies provide insights into their conformations, which can influence their reactivity and interaction with biological targets (C. D. Reddy et al., 1991; C. D. Reddy et al., 1996).

Electronic and Electrochemical Properties

The electronic and electrochemical properties of phosphorus heterocycles, particularly those with complex ring systems, are of interest for various applications, including materials science and catalysis. Studies on related compounds have revealed their potential in organic light-emitting diodes (OLEDs) and other electronic applications, highlighting the versatility of these phosphorus-containing compounds (Pieter J Swarts & J. Conradie, 2020).

properties

IUPAC Name

12-hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H27O4P/c38-42(39)40-35-31(29-13-5-9-23-7-1-3-11-27(23)29)17-15-25-19-21-37(33(25)35)22-20-26-16-18-32(36(41-42)34(26)37)30-14-6-10-24-8-2-4-12-28(24)30/h1-18H,19-22H2,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZPMUOQEHOLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC6=CC=CC=C65)OP(=O)(OC7=C(C=CC1=C37)C8=CC=CC9=CC=CC=C98)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H27O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104465
Record name Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 10,11,12,13-tetrahydro-5-hydroxy-3,7-di-1-naphthalenyl-, 5-oxide, (11aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1297613-73-0
Record name Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 10,11,12,13-tetrahydro-5-hydroxy-3,7-di-1-naphthalenyl-, 5-oxide, (11aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1297613-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 10,11,12,13-tetrahydro-5-hydroxy-3,7-di-1-naphthalenyl-, 5-oxide, (11aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 2
12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 3
Reactant of Route 3
12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 4
Reactant of Route 4
12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 5
Reactant of Route 5
12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 6
Reactant of Route 6
12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

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